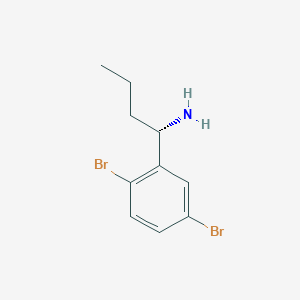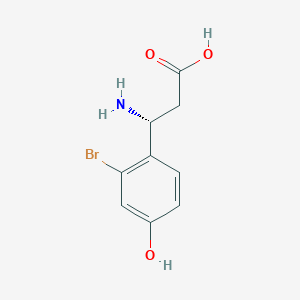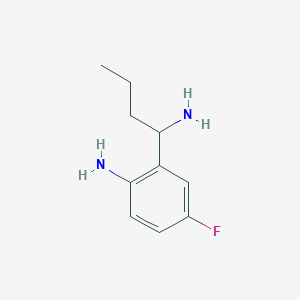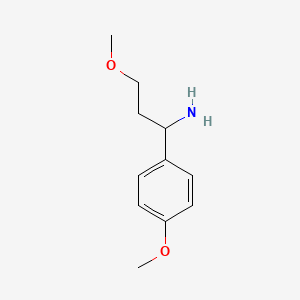
(S)-1-(2,5-Dibromophenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,5-Dibromophenyl)butan-1-amine is an organic compound that belongs to the class of phenylbutanamines. This compound is characterized by the presence of a butan-1-amine backbone substituted with a 2,5-dibromophenyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dibromophenyl)butan-1-amine typically involves the following steps:
Bromination: The starting material, phenylbutanamine, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions followed by efficient chiral resolution processes. These methods would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dibromophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the parent phenylbutanamine.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylbutanamine.
Substitution: Formation of substituted phenylbutanamines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dibromophenyl)butan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,5-Dibromophenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2,5-Dibromophenyl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(2,5-Dichlorophenyl)butan-1-amine: A similar compound with chlorine atoms instead of bromine.
Uniqueness
(S)-1-(2,5-Dibromophenyl)butan-1-amine is unique due to its specific stereochemistry and the presence of bromine atoms, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H13Br2N |
|---|---|
Molecular Weight |
307.02 g/mol |
IUPAC Name |
(1S)-1-(2,5-dibromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13Br2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1 |
InChI Key |
IZJXRJYAKXBVSI-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC(=C1)Br)Br)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)






![Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B15236225.png)

![(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15236230.png)
![6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236232.png)
![3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL](/img/structure/B15236235.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B15236252.png)
